

Unveiling the Supramolecular Architecture of 1,4-Benzenediboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Benzenediboronic acid

Cat. No.: B1205864

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of **1,4-benzenediboronic acid**, a fundamental building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and materials engineering who are interested in the principles of crystal engineering and the application of boronic acids in creating ordered solid-state structures.

Introduction

1,4-Benzenediboronic acid is a bifunctional organic compound that has garnered significant attention for its role in the construction of covalent organic frameworks (COFs), polymers, and sensors. Its ability to form robust, directional hydrogen bonds through its boronic acid moieties makes it an exemplary model for studying self-assembly and crystal engineering. This guide details the definitive crystal structure of **1,4-benzenediboronic acid**, presenting the crystallographic data and the experimental protocols used for its determination.

Crystal Structure and Molecular Packing

The crystal structure of **1,4-benzenediboronic acid** reveals a sophisticated network of intermolecular interactions. The primary structural motif is the formation of a centrosymmetric dimer, where two molecules are linked through a pair of O–H…O hydrogen bonds between their boronic acid groups. These dimers then self-assemble into linear chains. These chains are further organized into two-dimensional sheets through secondary hydrogen-bonding

interactions. This hierarchical assembly showcases the directional nature of hydrogen bonds in dictating the supramolecular architecture.

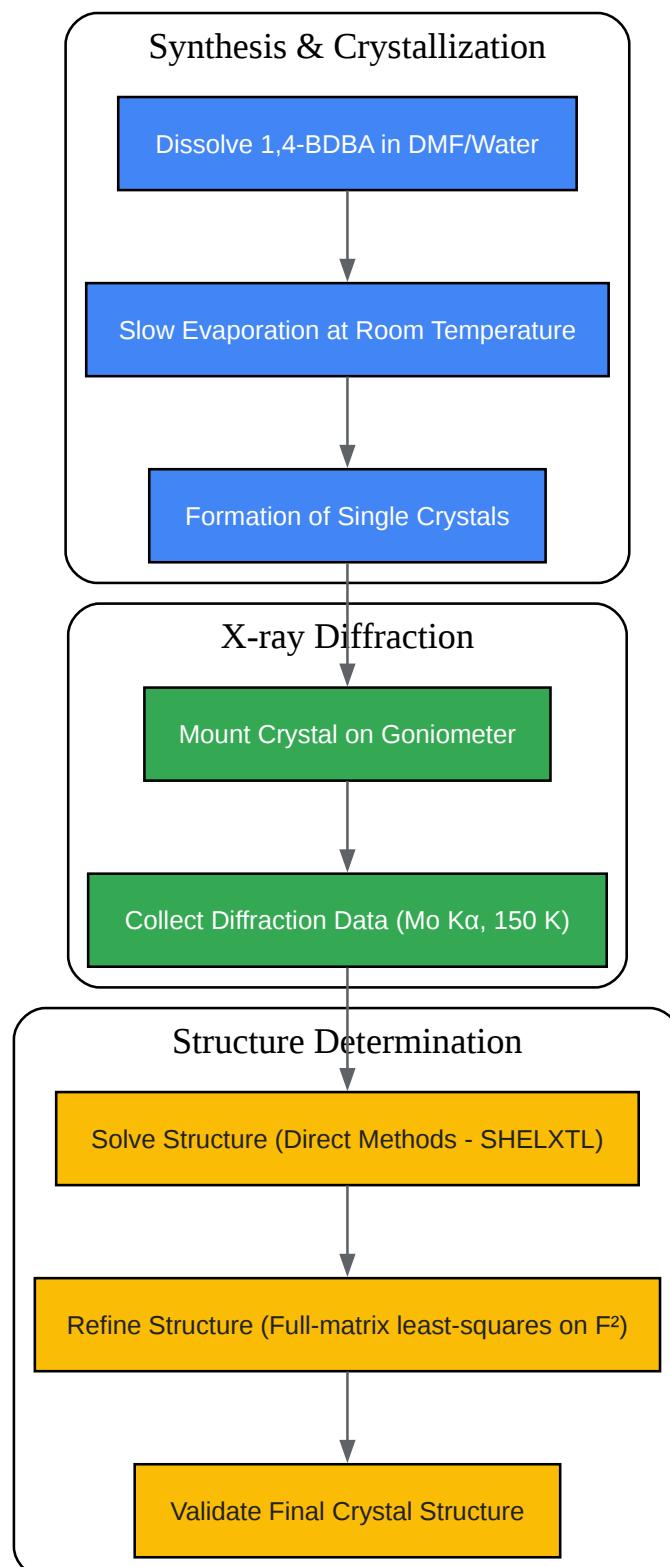
Crystallographic Data

The crystallographic data for **1,4-benzenediboronic acid** has been determined by single-crystal X-ray diffraction. The key parameters defining the unit cell and crystal symmetry are summarized in the table below. This information is crucial for computational modeling, polymorphism studies, and the design of new materials.

Parameter	Value
CCDC Number	248778
Empirical Formula	C ₆ H ₈ B ₂ O ₄
Formula Weight	165.75
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.556(3)
b (Å)	7.042(3)
c (Å)	9.083(4)
α (°)	100.99(2)
β (°)	108.08(2)
γ (°)	100.08(2)
Volume (Å ³)	373.1(3)
Z	2
Temperature (K)	150(2)
Radiation type	Mo Kα
Wavelength (Å)	0.71073

Experimental Protocols

The determination of the crystal structure of **1,4-benzenediboronic acid** involved a precise set of experimental procedures, from crystal growth to data analysis.


Synthesis and Crystallization

Single crystals of **1,4-benzenediboronic acid** suitable for X-ray diffraction were obtained through slow evaporation. The commercially available compound was dissolved in a mixture of dimethylformamide (DMF) and water. This solution was left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a low temperature to minimize thermal vibrations and obtain high-resolution data. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . The software used for data collection, solution, and refinement included SMART, SAINT, and the SHELXTL program suite.

The experimental workflow for determining the crystal structure is outlined in the diagram below.

[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

Signaling Pathways and Biological Activity

Currently, there is no established evidence in the scientific literature to suggest that **1,4-benzenediboronic acid** is directly involved in specific biological signaling pathways. Its primary applications are in materials science and as a linker in chemical synthesis. Boronic acids, as a class, are known to interact with diols, a property that has been exploited in the design of sensors for carbohydrates and in some therapeutic agents. However, a defined signaling cascade initiated by **1,4-benzenediboronic acid** has not been identified.

Conclusion

This guide has provided a comprehensive overview of the crystal structure of **1,4-benzenediboronic acid**. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the field. The well-defined hydrogen-bonding network observed in its solid state underscores its importance as a model compound for understanding and designing complex supramolecular architectures. Future work may explore the co-crystallization of this molecule with other functional components to create novel materials with tailored properties.

- To cite this document: BenchChem. [Unveiling the Supramolecular Architecture of 1,4-Benzenediboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205864#crystal-structure-of-1-4-benzenediboronic-acid\]](https://www.benchchem.com/product/b1205864#crystal-structure-of-1-4-benzenediboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com